ETHYL 6-METHYL-2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 6-METHYL-2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-METHYL-2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline and benzothiophene rings, followed by their coupling through amide bond formation. Common reagents used in these reactions include acetic acid, dimethylformamide (DMF), and various catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-METHYL-2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or benzothiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or dichloromethane (DCM) and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions could produce dihydroquinoline derivatives .
Scientific Research Applications
ETHYL 6-METHYL-2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 6-METHYL-2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and benzothiophene derivatives, such as:
- Quinoline-2-carboxylates
- Benzothiophene-2-carboxylates
- Quinoline-4-carboxylates
Uniqueness
What sets ETHYL 6-METHYL-2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups and its potential for diverse applications. The presence of both quinoline and benzothiophene rings in a single molecule provides opportunities for unique interactions and reactivity .
Properties
Molecular Formula |
C28H26N2O3S |
---|---|
Molecular Weight |
470.6g/mol |
IUPAC Name |
ethyl 6-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H26N2O3S/c1-3-33-28(32)25-20-14-13-17(2)15-24(20)34-27(25)30-26(31)21-16-23(18-9-5-4-6-10-18)29-22-12-8-7-11-19(21)22/h4-12,16-17H,3,13-15H2,1-2H3,(H,30,31) |
InChI Key |
KTXXWSWPEHYLJI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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